The Natural Occurrence of 3-Hydroxypropionic Acid: An In-Depth Technical Guide
The Natural Occurrence of 3-Hydroxypropionic Acid: An In-Depth Technical Guide
Abstract
3-Hydroxypropionic acid (3-HP), a versatile three-carbon platform chemical, has garnered significant attention for its potential in the production of a wide array of value-added chemicals and biodegradable polymers. While much focus has been placed on its biotechnological production, a comprehensive understanding of its natural occurrence is fundamental for researchers, scientists, and drug development professionals. This guide provides an in-depth exploration of the natural biosynthesis of 3-HP across different biological kingdoms, detailing the intricate metabolic pathways, key enzymatic players, and its physiological roles. Furthermore, this document serves as a practical resource by providing detailed, field-proven protocols for the detection and quantification of 3-HP in biological matrices, thereby equipping researchers with the necessary tools to investigate this important metabolite.
Introduction: The Significance of 3-Hydroxypropionic Acid
3-Hydroxypropionic acid (3-HP) is a non-chiral organic acid that possesses both a hydroxyl and a carboxyl functional group, making it a highly reactive and versatile building block for chemical synthesis. Its potential applications are vast, ranging from the production of acrylic acid and 1,3-propanediol to the synthesis of biodegradable polymers like poly(3-hydroxypropionate) (P(3HP)). The growing demand for sustainable and bio-based chemicals has propelled 3-HP into the spotlight as a key target for metabolic engineering and industrial biotechnology.[1][2][3]
A thorough understanding of the natural pathways that produce 3-HP is paramount for several reasons. It provides a blueprint for the rational design and optimization of microbial cell factories for enhanced 3-HP production. Moreover, studying its natural occurrence and metabolic roles in various organisms, from microbes to humans, can offer insights into fundamental biochemical processes and potential therapeutic interventions. This guide aims to provide a comprehensive overview of the natural world of 3-HP, bridging the gap between fundamental biochemistry and practical application.
Microbial Biosynthesis of 3-Hydroxypropionic Acid: A Diversity of Pathways
Microorganisms are the primary natural producers of 3-HP, employing a remarkable diversity of metabolic routes. These pathways can be broadly categorized based on their central metabolic precursors.
Glycerol-Dependent Pathways
Glycerol, a readily available and inexpensive carbon source, is a common precursor for 3-HP biosynthesis in several bacteria.[4][5] Two main pathways have been identified for the conversion of glycerol to 3-HP:
-
CoA-Independent Pathway: This two-step pathway is the most widely engineered for microbial 3-HP production.[4]
-
CoA-Dependent Pathway: This pathway involves a CoA-activated intermediate.
-
Glycerol Dehydration: Similar to the independent pathway, glycerol is first converted to 3-HPA by a coenzyme B12-dependent glycerol dehydratase.[7]
-
Formation of 3-HP-CoA: Propionaldehyde dehydrogenase (PduP) catalyzes the conversion of 3-HPA to 3-hydroxypropionyl-CoA (3-HP-CoA).[7]
-
Conversion to 3-HP: 3-HP-CoA is then converted to 3-HP through the action of phosphotransacylase (PduL) and propionate kinase (PduW).[7]
-
Key Organisms: Klebsiella pneumoniae and Lactobacillus reuteri are well-studied natural producers of 3-HP from glycerol.[4][6] Metabolic engineering efforts have successfully transferred these pathways into industrial workhorses like Escherichia coli and Saccharomyces cerevisiae.[8][9]
Malonyl-CoA Pathway
The malonyl-CoA pathway is a central route for 3-HP synthesis, particularly in the context of autotrophic carbon fixation.[10]
-
Carboxylation of Acetyl-CoA: Acetyl-CoA carboxylase (ACC) catalyzes the carboxylation of acetyl-CoA to form malonyl-CoA.[8][10]
-
Reduction of Malonyl-CoA: The bifunctional enzyme malonyl-CoA reductase (MCR) then catalyzes the two-step NADPH-dependent reduction of malonyl-CoA to 3-HP, with malonate-semialdehyde as an intermediate.[2][11][12] The N-terminal domain of MCR possesses alcohol dehydrogenase activity, while the C-terminal domain has aldehyde dehydrogenase activity.[2][11]
Key Organisms: This pathway is a key feature of the 3-hydroxypropionate bicycle and the 3-hydroxypropionate/4-hydroxybutyrate cycle found in certain archaea and bacteria.[10][11] Engineered E. coli and S. cerevisiae have been developed to produce 3-HP via this pathway from glucose.[8][9]
β-Alanine Pathway
The β-alanine pathway provides an alternative route to 3-HP from common metabolic intermediates.[10][13]
-
Formation of β-Alanine: β-alanine can be synthesized from L-aspartate by the action of aspartate-α-decarboxylase (PanD).[10]
-
Conversion to Malonate-Semialdehyde: A β-alanine aminotransferase, such as β-alanine-pyruvate transaminase (BAPAT), converts β-alanine to malonate-semialdehyde.[9][10][13]
-
Reduction to 3-HP: Finally, a 3-hydroxypropionate dehydrogenase (HPDH) reduces malonate-semialdehyde to 3-HP.[9][10]
Key Organisms: This pathway has been successfully engineered in E. coli and S. cerevisiae for the production of 3-HP from glucose.[9][13]
Carbon Fixation Cycles Involving 3-HP
3-HP is a central intermediate in two known autotrophic carbon fixation cycles, highlighting its fundamental role in the global carbon cycle.
This pathway, found in some photosynthetic bacteria like Chloroflexus aurantiacus, fixes carbon dioxide into pyruvate.[1][14][15] It consists of two interconnected cycles. In the first cycle, two molecules of bicarbonate are fixed to acetyl-CoA, leading to the formation of glyoxylate and the regeneration of acetyl-CoA. 3-HP is a key intermediate in this cycle. The second cycle assimilates the newly formed glyoxylate. Key enzymes in this pathway include acetyl-CoA carboxylase and propionyl-CoA carboxylase.[1][14][15]
This carbon fixation pathway is utilized by some thermoacidophilic archaea, such as members of the Sulfolobales order.[16][17][18][19] The cycle starts with the carboxylation of acetyl-CoA to malonyl-CoA, which is then reduced to 3-HP.[16][17][18] 3-HP is subsequently converted through a series of reactions to succinyl-CoA and then to 4-hydroxybutyrate, ultimately regenerating two molecules of acetyl-CoA. This cycle is noted for its energy efficiency in extreme environments.[19] Key enzymes include acetyl-CoA/propionyl-CoA carboxylase, malonyl-CoA reductase, 3-hydroxypropionyl-CoA synthetase, and 4-hydroxybutyryl-CoA dehydratase.[16][17][18][20]
Natural Occurrence of 3-Hydroxypropionic Acid in Eukaryotes
While microbial sources are the most prominent, 3-HP is also found in plants and animals, including humans, where it plays distinct metabolic roles.
3-Hydroxypropionic Acid in Plants
The presence and metabolic role of 3-HP in plants are less well-characterized compared to microorganisms. However, evidence suggests its involvement in certain metabolic processes. Some plant species may produce 3-HP as an intermediate in the catabolism of β-alanine, which is a component of coenzyme A and is also involved in stress responses. Further research is needed to fully elucidate the pathways and physiological significance of 3-HP in the plant kingdom.
3-Hydroxypropionic Acid in Animals and Humans
In mammals, 3-HP is a normal, albeit typically low-level, intermediate in the catabolism of several essential amino acids, including valine, isoleucine, methionine, and threonine, as well as odd-chain fatty acids.[21] These metabolic pathways converge on the formation of propionyl-CoA, which is then carboxylated to methylmalonyl-CoA by the biotin-dependent enzyme propionyl-CoA carboxylase.
Elevated levels of 3-HP in urine and blood are indicative of certain inborn errors of metabolism, most notably propionic acidemia, which results from a deficiency in propionyl-CoA carboxylase.[21] In this condition, the accumulation of propionyl-CoA leads to its alternative metabolism to 3-HP.[21] Therefore, 3-HP serves as a crucial biomarker for the diagnosis and monitoring of this and related metabolic disorders.[22]
Analytical Methodologies for 3-Hydroxypropionic Acid
Accurate and reliable quantification of 3-HP is essential for both fundamental research and industrial applications. Several analytical techniques are commonly employed for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the routine quantification of 3-HP in aqueous samples such as fermentation broths.
Experimental Protocol: HPLC-UV for 3-HP Quantification
-
Sample Preparation:
-
Centrifuge the microbial culture at 10,000 x g for 10 minutes to pellet the cells.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Dilute the filtered supernatant with the mobile phase if necessary.
-
-
HPLC System and Conditions:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of an acidic aqueous solution (e.g., 10 mM H₂SO₄ or 0.1% H₃PO₄) and an organic solvent (e.g., acetonitrile or methanol) at a ratio of approximately 95:5 (v/v). The acidic conditions ensure that 3-HP is in its protonated form for better retention.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV detector at a wavelength of 210 nm.
-
Injection Volume: 10 - 20 µL.
-
Column Temperature: 30-40 °C for improved peak shape and reproducibility.
-
-
Calibration and Quantification:
-
Prepare a series of 3-HP standards of known concentrations in the mobile phase.
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the 3-HP concentration in the samples by comparing their peak areas to the calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific method for the analysis of volatile and semi-volatile compounds, including 3-HP after derivatization.[23][24]
Experimental Protocol: GC-MS for 3-HP Quantification
-
Sample Preparation and Derivatization:
-
To an aliquot of the sample (e.g., urine or cell-free broth), add an internal standard (e.g., a stable isotope-labeled organic acid).
-
Perform a liquid-liquid extraction with an organic solvent like ethyl acetate after acidification.
-
Evaporate the organic phase to dryness under a stream of nitrogen.
-
Derivatize the dried residue to increase the volatility of 3-HP. A common method is silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a solvent such as pyridine or acetonitrile.[25] Heat the mixture at 60-80°C for 30-60 minutes.
-
-
GC-MS System and Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250-280 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a final temperature of 280-300 °C.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Operate in electron ionization (EI) mode.
-
Analysis Mode: Full scan mode for identification or selected ion monitoring (SIM) mode for quantification for higher sensitivity.
-
-
Data Analysis:
-
Identify the derivatized 3-HP peak based on its retention time and mass spectrum.
-
Quantify the concentration using a calibration curve prepared with derivatized standards.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers the highest sensitivity and selectivity for the quantification of 3-HP in complex biological matrices like plasma and dried blood spots, making it the gold standard for clinical applications.[22][26][27]
Experimental Protocol: LC-MS/MS for 3-HP Quantification
-
Sample Preparation:
-
For plasma or serum, perform a protein precipitation step by adding a cold organic solvent like acetonitrile or methanol containing an internal standard (e.g., ¹³C₃-3-HP or a structurally similar labeled compound).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for analysis.
-
For dried blood spots, a small punch is extracted with a solvent mixture containing the internal standard.
-
-
LC-MS/MS System and Conditions:
-
LC System: A UHPLC system for fast and efficient separation.
-
Column: A reversed-phase C18 or a mixed-mode column.
-
Mobile Phase: A gradient elution using water and an organic solvent (acetonitrile or methanol), both typically containing a small amount of an acid like formic acid to improve ionization.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is commonly used for organic acids.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both 3-HP and the internal standard to ensure high selectivity and accurate quantification.
-
-
Data Analysis:
-
Quantify 3-HP concentration using the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a calibration curve.
-
Data Presentation and Visualization
Quantitative Data Summary
| Analytical Technique | Sample Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| HPLC-UV | Fermentation Broth | ~1-5 mg/L | ~5-15 mg/L | [8] |
| GC-MS | Urine, Serum | ~0.1-1 µmol/L | ~0.5-5 µmol/L | [28] |
| LC-MS/MS | Plasma, Dried Blood Spots | <0.1 µmol/L | ~0.1-0.5 µmol/L | [22][26] |
Signaling Pathways and Experimental Workflows
Caption: Generalized workflow for the quantification of 3-HP using different analytical techniques.
Conclusion and Future Perspectives
The natural occurrence of 3-hydroxypropionic acid is a testament to the metabolic versatility of life. From its central role in microbial carbon fixation to its significance as a biomarker in human health, 3-HP is a molecule of profound biological importance. The diverse biosynthetic pathways found in nature provide a rich toolbox for metabolic engineers to develop sustainable and economically viable processes for the production of this valuable platform chemical.
Future research should focus on further elucidating the regulatory mechanisms of 3-HP biosynthetic pathways to enable more precise control in engineered organisms. Exploring the largely untapped biodiversity for novel enzymes with improved catalytic properties will also be crucial. A deeper understanding of the physiological roles of 3-HP in plants and animals may uncover new applications in agriculture and medicine. The continued development of advanced analytical techniques will be essential for these endeavors, allowing for more sensitive and high-throughput analysis of 3-HP in complex biological systems. By integrating knowledge from fundamental biochemistry, metabolic engineering, and analytical chemistry, the full potential of 3-hydroxypropionic acid as a key bio-based chemical can be realized.
References
-
Alber, B. E., et al. (2009). 3-hydroxypropionyl-coenzyme A dehydratase and acryloyl-coenzyme A reductase, enzymes of the autotrophic 3-hydroxypropionate/4-hydroxybutyrate cycle in the Sulfolobales. Journal of Bacteriology, 191(14), 4545-4554. [Link]
-
Berg, I. A., et al. (2007). A 3-hydroxypropionate/4-hydroxybutyrate autotrophic carbon dioxide assimilation pathway in Archaea. Science, 318(5857), 1782-1786. [Link]
-
Herter, S., et al. (2002). Coassimilation of organic substrates via the autotrophic 3-hydroxypropionate bi-cycle in Chloroflexus aurantiacus. Applied and Environmental Microbiology, 68(8), 4042-4052. [Link]
-
Liu, C., et al. (2023). Structural basis of a bi-functional malonyl-CoA reductase (MCR) from the photosynthetic green non-sulfur bacterium Roseiflexus castenholzii. mBio, 14(3), e00392-23. [Link]
-
Matson, M. M., et al. (2016). Reaction kinetic analysis of the 3-hydroxypropionate/4-hydroxybutyrate CO2 fixation cycle in extremely thermoacidophilic archaea. Metabolic Engineering, 38, 25-35. [Link]
-
Wikipedia. (2023). 3-Hydroxypropionate/4-hydroxybutyrate cycle. [Link]
-
Wikipedia. (2023). 3-Hydroxypropionate/4-hydroxybutyrate cycle. [Link]
-
Zhou, Y. J., et al. (2022). Engineering Corynebacterium glutamicum for the efficient production of 3-hydroxypropionic acid from glucose via the β-alanine pathway. Metabolic Engineering, 72, 111-122. [Link]
-
Liu, C., et al. (2013). Dissection of Malonyl-Coenzyme A Reductase of Chloroflexus aurantiacus Results in Enzyme Activity Improvement. PLoS ONE, 8(9), e75554. [Link]
-
ResearchGate. (n.d.). 3-Hydroxypropionate production via malonyl-CoA pathway with different strategies. [Link]
-
DTU Research Database. (n.d.). Metabolic engineering of Saccharomyces cerevisiae for optimizing 3HP production. [Link]
-
ResearchGate. (n.d.). Conversion of glucose to 3HP through the β-alanine pathway. [Link]
-
R Discovery. (2025). Advances in metabolic engineering and fermentation for 3-hydroxypropionic acid biosynthesis: a comprehensive review. [Link]
-
MDPI. (2023). Engineering 3-Hydroxypropionic Acid Production from Glucose in Yarrowia lipolytica through Malonyl-CoA Pathway. [Link]
-
Valdehuesa, K. N. G., et al. (2023). Production of 3-Hydroxypropionic Acid from Renewable Substrates by Metabolically Engineered Microorganisms: A Review. Fermentation, 9(2), 183. [Link]
-
Kildegaard, K. R., et al. (2019). Production of 3-Hydroxypropanoic Acid From Glycerol by Metabolically Engineered Bacteria. Frontiers in Bioengineering and Biotechnology, 7, 117. [Link]
-
Zhou, S., et al. (2013). Production of 3-hydroxypropionic Acid From Glycerol by Recombinant Pseudomonas Denitrificans. Biotechnology and Bioengineering, 110(12), 3149-3157. [Link]
-
SSRN. (2022). Engineering Corynebacterium glutamicum for the Efficient Production of 3-Hydroxypropionic Acid from Glucose via the β-alanine Pathway. [Link]
-
CORE. (n.d.). Malonyl-Coenzyme A Reductase in the Modified 3-Hydroxypropionate Cycle for Autotrophic Carbon Fixation in Archaeal Metallosphaera and Sulfolobus spp. [Link]
-
ResearchGate. (n.d.). Biological conversion of glycerol to 3-HP via two successive enzymatic reactions. [Link]
-
bioRxiv. (2025). Efficient biosynthesis of 3-hydroxypropionic acid in recombinant Escherichia coli by metabolic engineering. [Link]
-
Liu, H., et al. (2018). Metabolic Engineering of Yeast for the Production of 3-Hydroxypropionic Acid. Frontiers in Bioengineering and Biotechnology, 6, 137. [Link]
-
DTU Research Database. (2019). Production of 3-Hydroxypropanoic Acid From Glycerol by Metabolically Engineered Bacteria. [Link]
-
Zarzycki, J., et al. (2009). Identifying the missing steps of the autotrophic 3-hydroxypropionate CO2 fixation cycle in Chloroflexus aurantiacus. Proceedings of the National Academy of Sciences, 106(50), 21317-21322. [Link]
-
Vuckovic, D., et al. (2014). Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome. Journal of Chromatography B, 964, 139-146. [Link]
-
Liu, H., et al. (2018). Metabolic Engineering of Yeast for the Production of 3-Hydroxypropionic Acid. Frontiers in Bioengineering and Biotechnology, 6, 137. [Link]
-
Rupa Health. (n.d.). 3-(3-hydroxyphenyl)-3-hydroxypropionic Acid. [Link]
-
ResearchGate. (n.d.). Organization of characteristic genes of the 3-hydroxypropionate bi-cycle in different bacteria. [Link]
-
BioModels. (2020). Beta-Alanine pathway for 3-hydroxypropionate production from glucose. [Link]
-
iGEM. (n.d.). Detection of 3-hydroxypropionic acid via LC-MS. [Link]
-
Zhang, R., et al. (2021). Gas chromatography/mass spectrometry analysis of organic acid profiles in human serum: A protocol of direct ultrasound-assisted derivatization. Rapid Communications in Mass Spectrometry, 35(17), e9149. [Link]
-
MetBioNet. (n.d.). MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. [Link]
-
MDPI. (2024). A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. [Link]
-
ResearchGate. (n.d.). 3-HP as an intermediate in autotrophic pathways, 3-HP cycle, and 3-HP/4-HB cycle. [Link]
-
Wikipedia. (n.d.). 3-Hydroxypropionate bicycle. [Link]
-
JoVE. (n.d.). Screening of Organic Acidurias by Gas Chromatography–Mass Spectrometry (GC–MS). [Link]
-
Frontiers. (2022). Enhanced 3-Hydroxypropionic Acid Production From Acetate via the Malonyl-CoA Pathway in Corynebacterium glutamicum. [Link]
-
Peter, C., et al. (2017). Simultaneous determination of 3-hydroxypropionic acid, methylmalonic acid and methylcitric acid in dried blood spots: Second-tier LC-MS/MS assay for newborn screening of propionic acidemia, methylmalonic acidemias and combined remethylation disorders. PLoS ONE, 12(9), e0184897. [Link]
-
SciSpace. (n.d.). GC-MS determination of organic acids with solvent extraction after cation-exchange chromatography. [Link]
-
ResearchGate. (n.d.). The metabolic pathway of 3-HP using different substrate with gene modification technology. [Link]
-
ResearchGate. (n.d.). LC-MS/MS chromatogram of DBS from a PA patient. [Link]
-
ResearchGate. (n.d.). GC/MS Profiling of Urinary Organic Acids Evaluated as a Quantitative Method. [Link]
-
MDPI. (2018). Biological Production of 3-Hydroxypropionic Acid: An Update on the Current Status. [Link]
-
Wikipedia. (n.d.). Lactic acid. [Link]
Sources
- 1. journals.asm.org [journals.asm.org]
- 2. Dissection of Malonyl-Coenzyme A Reductase of Chloroflexus aurantiacus Results in Enzyme Activity Improvement | PLOS One [journals.plos.org]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Frontiers | Production of 3-Hydroxypropanoic Acid From Glycerol by Metabolically Engineered Bacteria [frontiersin.org]
- 5. orbit.dtu.dk [orbit.dtu.dk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. Frontiers | Metabolic Engineering of Yeast for the Production of 3-Hydroxypropionic Acid [frontiersin.org]
- 10. Production of 3-Hydroxypropionic Acid from Renewable Substrates by Metabolically Engineered Microorganisms: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. researchgate.net [researchgate.net]
- 13. Engineering Corynebacterium glutamicum for the efficient production of 3-hydroxypropionic acid from glucose via the β-alanine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. 3-Hydroxypropionate bicycle - Wikipedia [en.wikipedia.org]
- 16. 3-hydroxypropionyl-coenzyme A dehydratase and acryloyl-coenzyme A reductase, enzymes of the autotrophic 3-hydroxypropionate/4-hydroxybutyrate cycle in the Sulfolobales - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. Reaction Kinetic Analysis of the 3-Hydroxypropionate/4-Hydroxybutyrate CO2 Fixation Cycle in Extremely Thermoacidophilic Archaea - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 3-Hydroxypropionate/4-hydroxybutyrate cycle - Wikipedia [en.wikipedia.org]
- 20. Reaction kinetic analysis of the 3-hydroxypropionate/4-hydroxybutyrate CO2 fixation cycle in extremely thermoacidophilic archaea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. 3-(3-hydroxyphenyl)-3-hydroxypropionic Acid | Rupa Health [rupahealth.com]
- 22. Simultaneous determination of 3-hydroxypropionic acid, methylmalonic acid and methylcitric acid in dried blood spots: Second-tier LC-MS/MS assay for newborn screening of propionic acidemia, methylmalonic acidemias and combined remethylation disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 23. metbio.net [metbio.net]
- 24. Screening of Organic Acidurias by Gas Chromatography–Mass Spectrometry (GC–MS) | Springer Nature Experiments [experiments.springernature.com]
- 25. Frontiers | Enhanced 3-Hydroxypropionic Acid Production From Acetate via the Malonyl-CoA Pathway in Corynebacterium glutamicum [frontiersin.org]
- 26. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Gas chromatography/mass spectrometry analysis of organic acid profiles in human serum: A protocol of direct ultrasound-assisted derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
